

Application Note: Targeted Quantitative Analysis of Myristoyl Carnitine (C14) by LC-MS/MS

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Compound of Interest

Compound Name: *Myristoleyl carnitine-d3*

Cat. No.: *B15617598*

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Audience: Researchers, scientists, and drug development professionals.

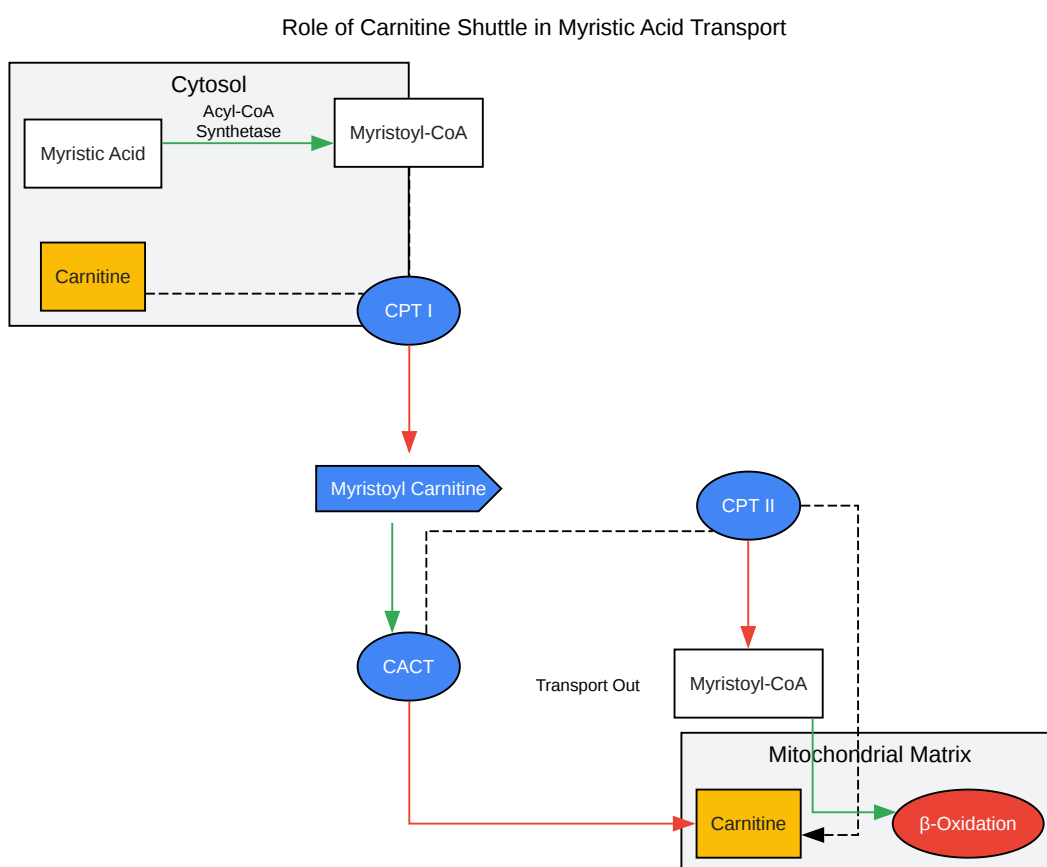
Introduction Myristoyl carnitine (C14-carnitine) is a long-chain acylcarnitine, an essential intermediate in cellular energy metabolism. Acylcarnitines are formed when fatty acids are conjugated to L-carnitine, a process that is critical for transporting long-chain fatty acids from the cytosol across the inner mitochondrial membrane for subsequent β -oxidation.[1][2][3] This transport is facilitated by the carnitine shuttle system.[2][4] The concentration of myristoyl carnitine and other acylcarnitines in biological fluids like plasma can serve as a crucial biomarker for diagnosing and monitoring inborn errors of metabolism, such as fatty acid oxidation disorders.[5][6] Furthermore, altered acylcarnitine profiles have been implicated in complex diseases like the metabolic syndrome and cardiovascular disease.[6][7]

This application note provides a detailed protocol for the targeted quantitative analysis of myristoyl carnitine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][8]

Principle of the Method The method involves a simple protein precipitation step to extract myristoyl carnitine and an internal standard from a plasma sample.[9][10] The extract is then injected into an LC-MS/MS system. Separation is achieved using liquid chromatography, often with a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining polar compounds like carnitines without the need for derivatization.[11][12][13] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high specificity

and sensitivity by monitoring a specific precursor-to-product ion transition for myristoyl carnitine and its stable isotope-labeled internal standard.[11]

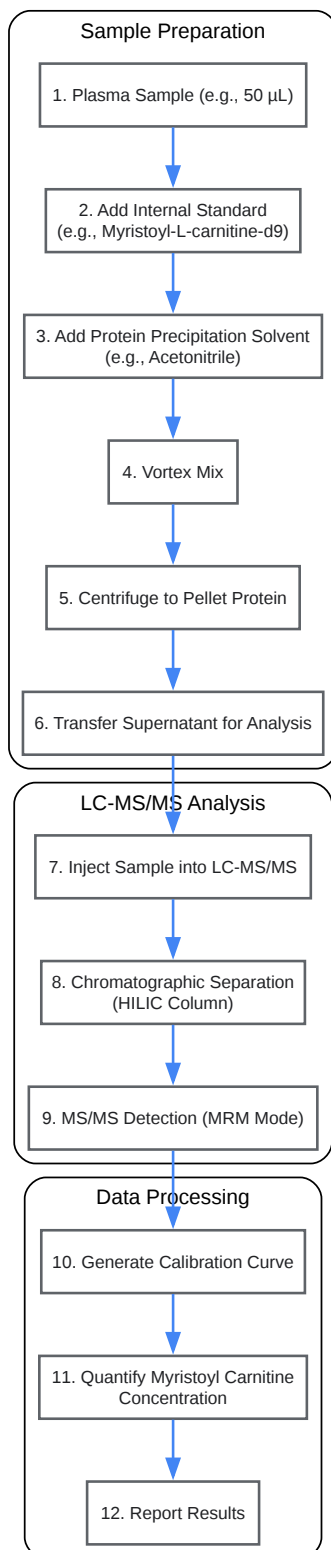
Signaling and Experimental Workflow Diagrams



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Caption: Carnitine shuttle pathway for myristic acid transport.

Quantitative Analysis Workflow



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Caption: Step-by-step workflow for myristoyl carnitine analysis.

Experimental Protocol

1. Materials and Reagents

- Instrumentation:
 - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
 - Microcentrifuge
 - Vortex mixer
 - Calibrated pipettes
- Standards and Chemicals:
 - Myristoyl-L-carnitine analytical standard[14]
 - Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) or other stable isotope-labeled internal standard (IS)[15][16]
 - Acetonitrile (ACN), LC-MS grade
 - Methanol (MeOH), LC-MS grade
 - Formic acid, LC-MS grade
 - Ammonium acetate, LC-MS grade
 - Ultrapure water
- Consumables:
 - 1.5 mL microcentrifuge tubes
 - LC vials and caps

2. Standard Solution Preparation

- **Primary Stock Solutions (1 mg/mL):** Prepare individual stock solutions of myristoyl carnitine and the internal standard in methanol. Store at -20°C.
- **Working Standard Solutions:** Serially dilute the myristoyl carnitine primary stock with 50:50 ACN/water to prepare a series of working standards for the calibration curve (e.g., 1-1000 ng/mL).[\[12\]](#)
- **Internal Standard (IS) Spiking Solution:** Dilute the IS primary stock with acetonitrile to a final concentration (e.g., 250 ng/mL).[\[12\]](#) This solution will be used for protein precipitation.

3. Sample Preparation

- **Sample Collection:** Collect blood in sodium heparin or EDTA tubes. Centrifuge to separate plasma. Store plasma at -80°C until analysis.[\[5\]](#)
- **Extraction:**
 - Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.[\[12\]](#)
 - Add 200 µL of the IS Spiking Solution (in acetonitrile) to each tube.
 - Vortex the tubes vigorously for 30 seconds to precipitate proteins.[\[12\]](#)
 - Centrifuge at approximately 16,000 x g for 5 minutes.[\[8\]](#)
 - Carefully transfer the supernatant to an LC vial for analysis.

4. LC-MS/MS Analysis

The following tables provide typical starting parameters for an LC-MS/MS method. These should be optimized for the specific instrumentation used.

Table 1: Suggested Liquid Chromatography Parameters

Parameter	Value
Column	HILIC Silica (e.g., 50 x 2.0 mm, 4 µm)[12]
Mobile Phase A	5 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B	5 mM Ammonium Acetate in 95% Acetonitrile + 0.1% Formic Acid[12]
Flow Rate	0.4 mL/min
Gradient	Start at 90% B, gradient to 40% B over several minutes, then wash and re-equilibrate.
Injection Volume	10 µL[8][12]

| Column Temperature | 40°C |

Table 2: Suggested Mass Spectrometry Parameters | Parameter | Value | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Scan Type | Multiple Reaction Monitoring (MRM) | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | Myristoyl Carnitine (C14) | 372.3[1][11] | 85.0 | | Myristoyl Carnitine-d9 (IS) | 381.3[16] | 94.0 |

Note: Precursor and product ions should be confirmed by infusion of standards. Collision energy and other source parameters must be optimized.

5. Data Presentation and Quantification

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A weighted linear regression ($1/x^2$) is typically used for quantification.[12] The concentration of myristoyl carnitine in unknown samples is calculated from this curve.

Table 3: Typical Reference Concentrations of Myristoyl Carnitine (C14) in Human Plasma

Age Group	Concentration Range (nmol/L)	Reference
0-30 days	< 150	[5]
31 days - 17 years	< 110	[5]

| >17 years | < 120 |[5] |

Note: Reference ranges can vary between laboratories and populations. Abnormal results require further investigation and should not be used for diagnosis in isolation.[5][17]

Conclusion

This application note outlines a robust and sensitive LC-MS/MS method for the targeted quantification of myristoyl carnitine in plasma. The protocol utilizes a straightforward protein precipitation for sample preparation and a HILIC-based chromatographic separation, providing reliable data for research and clinical applications.[13][18] Accurate measurement of myristoyl carnitine is essential for studying fatty acid metabolism and diagnosing related metabolic disorders.

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